N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as MDB or MDBP, is a synthetic compound that belongs to the family of benzodioxine derivatives. It has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of MDB is not fully understood. However, it has been proposed that MDB inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. MDB has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and physiological effects:
MDB has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, MDB has been shown to possess antioxidant activity, which may contribute to its therapeutic potential. MDB has also been found to have a neuroprotective effect, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it a reliable compound for research purposes. However, there are also some limitations to its use. MDB is highly insoluble in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of MDB is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving MDB. One area of interest is the development of novel derivatives of MDB with improved therapeutic properties. Another area of research is the investigation of the molecular targets of MDB, which could provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential applications of MDB in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
MDB is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. It has been shown to exhibit potent antitumor and anti-inflammatory properties, as well as antioxidant and neuroprotective effects. While there are some limitations to its use, MDB remains a valuable compound for research purposes. Future research efforts should focus on the development of novel derivatives and the investigation of its molecular targets and potential therapeutic applications.
Synthesemethoden
MDB can be synthesized through a multistep reaction process starting from 4-methylphenol and 1,2-dimethoxybenzene. The first step involves the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloride. The second step involves the reaction of 4-methylphenyl chloride with 1,2-dimethoxybenzene in the presence of sodium iodide to form 1-(4-methylphenyl)-2,3-dimethoxybenzene. The final step involves the reaction of 1-(4-methylphenyl)-2,3-dimethoxybenzene with phosgene to form MDB.
Wissenschaftliche Forschungsanwendungen
MDB has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MDB has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C16H15NO3 |
---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H15NO3/c1-11-2-5-13(6-3-11)17-16(18)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
OXQURDRTSMICOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.